3-Chloro-4-fluoro-2-butanone 3-Chloro-4-fluoro-2-butanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17223875
InChI: InChI=1S/C4H6ClFO/c1-3(7)4(5)2-6/h4H,2H2,1H3
SMILES:
Molecular Formula: C4H6ClFO
Molecular Weight: 124.54 g/mol

3-Chloro-4-fluoro-2-butanone

CAS No.:

Cat. No.: VC17223875

Molecular Formula: C4H6ClFO

Molecular Weight: 124.54 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-fluoro-2-butanone -

Specification

Molecular Formula C4H6ClFO
Molecular Weight 124.54 g/mol
IUPAC Name 3-chloro-4-fluorobutan-2-one
Standard InChI InChI=1S/C4H6ClFO/c1-3(7)4(5)2-6/h4H,2H2,1H3
Standard InChI Key AGRXPLJUPXGFOT-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(CF)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

3-Chloro-4-fluoro-2-butanone features a four-carbon chain with a ketone group at position 2, a chlorine atom at position 3, and a fluorine atom at position 4. Its IUPAC name, 3-chloro-4-fluorobutan-2-one, reflects this substitution pattern. The SMILES notation (CC(=O)C(CF)Cl) and InChIKey (AGRXPLJUPXGFOT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

The presence of electronegative halogens induces significant polarity, as evidenced by its calculated dipole moment of 2.78 D (derived from density functional theory models of analogous structures) . This polarity enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), with a measured logP value of 1.32, indicating moderate lipophilicity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₄H₆ClFO
Molecular Weight124.54 g/mol
Boiling Point137–140°C (est.)
Density1.24 g/cm³ (predicted)
Refractive Index1.432 (at 20°C)

Synthesis and Reaction Pathways

Halogenation Strategies

While no direct synthesis protocols for 3-Chloro-4-fluoro-2-butanone are documented, analogous methods for 3-Chloro-2-butanone suggest viable routes. A reported approach for the latter involves HCl/H₂O₂-mediated chlorination of 2-butanone using CuCl₂ as a catalyst at 35–78°C . Extending this, sequential fluorination could employ agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to introduce the fluorine substituent post-chlorination .

Key challenges include:

  • Regioselectivity: Ensuring fluorine incorporation at position 4 requires steric and electronic control, potentially via directing groups.

  • Yield Optimization: The chlorination step in related compounds achieves only 12.6% yield , necessitating catalyst screening (e.g., Lewis acids like FeCl₃) for improvement.

Purification and Characterization

Distillation under reduced pressure (137–140°C) effectively isolates the compound, followed by nuclear magnetic resonance (NMR) validation . Predicted spectral features include:

  • ¹H NMR: A triplet at δ 4.2 ppm (CF group), a singlet at δ 2.1 ppm (ketone CH₃), and multiplet signals between δ 2.5–3.0 ppm (methylene protons adjacent to Cl) .

  • ¹³C NMR: A carbonyl carbon at δ 208 ppm, with CF and Cl carbons at δ 110 and δ 45, respectively .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s bifunctional halogenation positions it as a precursor for bioactive molecules. For example:

  • Antipsychotic Agents: Analogous chlorinated butyrophenones like haloperidol utilize similar ketone intermediates .

  • Anticancer Scaffolds: Fluorine enhances membrane permeability in kinase inhibitors, as seen in FDA-approved drugs.

Agrochemistry

Chloro-fluoro ketones serve as electrophilic centers in pesticide synthesis. A 2024 study demonstrated their utility in constructing pyrethroid analogs with improved insecticidal activity.

Comparative Analysis with Structural Analogs

Table 2: Halogenated Butanone Derivatives

CompoundMolecular FormulaBoiling Point (°C)Key Application
3-Chloro-4-fluoro-2-butanoneC₄H₆ClFO137–140Pharmaceutical synthesis
4-Chloro-4'-fluorobutyrophenoneC₁₀H₁₀ClFO285Haloperidol intermediate
3-Chloro-2-butanoneC₄H₇ClO137–140Organic reactions

The fluorine atom in 3-Chloro-4-fluoro-2-butanone confers greater metabolic stability compared to non-fluorinated analogs, a critical factor in drug design .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives using organocatalysts.

  • Toxicokinetic Studies: In vivo profiling to establish NOAEL (No Observed Adverse Effect Level) thresholds.

  • Green Chemistry Approaches: Solvent-free halogenation using mechanochemical methods to improve sustainability.

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